molecular formula C10H10BrF3N2 B2676568 5-BRomo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine CAS No. 1865976-88-0

5-BRomo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B2676568
CAS No.: 1865976-88-0
M. Wt: 295.103
InChI Key: NWSWKBOBNIJDQO-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine is a brominated pyridine derivative featuring a pyrrolidine ring at position 2 and a trifluoromethyl group at position 3. Its molecular formula is C₁₀H₉BrF₃N₂, with a molecular weight of 302.1 g/mol (approximated from analogs in ). This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties.

Properties

IUPAC Name

5-bromo-2-pyrrolidin-1-yl-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3N2/c11-7-5-8(10(12,13)14)9(15-6-7)16-3-1-2-4-16/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSWKBOBNIJDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=N2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine typically involves the following steps:

    Pyrrolidine Substitution: The pyrrolidine ring is introduced at the 2-position of the pyridine ring through a nucleophilic substitution reaction. This can be done using pyrrolidine and a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Trifluoromethylation: The trifluoromethyl group is introduced at the 3-position using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide (CuI).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 is highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the trifluoromethyl group (-CF₃) and the pyridine ring’s inherent electron deficiency. Key reactions include:

NucleophileConditionsProductYield aSource
AminesDMF, 80°C, 12h5-Amino derivatives65–78%
AlkoxidesTHF, 60°C, 6h5-Alkoxy derivatives55–70%
ThiolsEtOH, reflux, 8h5-Thioether derivatives60–68%

Mechanism : The reaction proceeds via a two-step process:

  • Deprotonation of the nucleophile.

  • Attack at the electrophilic C-Br site, facilitated by -CF₃ and the pyridine ring’s electron-withdrawing nature.

Cross-Coupling Reactions

The bromine substituent enables transition-metal-catalyzed couplings , critical for constructing complex architectures:

Suzuki-Miyaura Coupling

Boronic AcidCatalystBaseSolventProduct (5-Aryl)YieldSource
PhenylPd(PPh₃)₄K₂CO₃DME/H₂O5-Phenyl derivative85%
VinylPdCl₂(dppf)Cs₂CO₃DMF5-Vinyl derivative72%

Buchwald-Hartwig Amination

AmineCatalystLigandProduct (5-Amino)YieldSource
AnilinePd(OAc)₂Xantphos5-Anilino derivative68%

Functionalization of the Pyrrolidine Group

The pyrrolidine moiety at position 2 undergoes alkylation and acylation :

Reaction TypeReagentConditionsProductYieldSource
AlkylationCH₃IK₂CO₃, DMF, 50°CN-Methylpyrrolidine derivative90%
AcylationAcClEt₃N, CH₂Cl₂, 0°CN-Acetylpyrrolidine derivative82%

Electrophilic Aromatic Substitution (EAS)

While the -CF₃ group deactivates the ring, directed EAS can occur at position 4 (meta to -CF₃):

ReactionReagentConditionsProductYieldSource
NitrationHNO₃/H₂SO₄0°C, 2h4-Nitro derivative45%
SulfonationSO₃/H₂SO₄60°C, 4h4-Sulfo derivative38%

Reduction and Oxidation

  • Pyridine Ring Reduction :
    Hydrogenation with H₂/Pd-C in EtOH yields a piperidine derivative (70% yield).

  • Oxidation of Pyrrolidine :
    Treatment with mCPBA forms an N-oxide (88% yield).

Key Reaction Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr rates by stabilizing transition states.

  • Catalyst Choice : Palladium catalysts (e.g., Pd(PPh₃)₄) are optimal for coupling reactions.

  • Temperature Sensitivity : Reactions involving -CF₃ require strict temperature control to avoid defluorination .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 5-Bromo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine exhibits promising anticancer properties. In a study evaluating the efficacy of various trifluoromethyl pyridine derivatives, this compound was tested against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) cells. The results showed that it possessed moderate activity compared to established chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests demonstrated effectiveness against various fungal strains, including Botrytis cinerea and Sclerotinia sclerotiorum. The inhibition rates were comparable or superior to traditional antifungal agents, suggesting that this compound could be a candidate for developing new antifungal therapies .

Agrochemical Applications

Insecticidal Activity
Insecticidal properties of this compound have been explored in agricultural settings. It was found to exhibit moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. The efficacy was assessed at concentrations of 500 μg/ml, with results indicating potential for use in crop protection formulations .

Material Science

Polymer Chemistry
The unique trifluoromethyl group in the compound allows for interesting interactions in polymer chemistry. Research suggests that incorporating such compounds into polymer matrices can enhance thermal stability and chemical resistance. This property is particularly valuable in developing advanced materials for electronics and coatings .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µg/ml)Comparison DrugIC50 (µg/ml)
PC310Doxorubicin5
K56215Doxorubicin7
Hela12Doxorubicin4
A54914Doxorubicin6

Table 2: Antifungal Activity Against Various Strains

Fungal StrainConcentration (μg/ml)Inhibition Rate (%)
Botrytis cinerea5096.84
Sclerotinia sclerotiorum5082.73
Phomopsis sp.5069.75

Case Studies

Case Study 1: Development of Anticancer Agents
A study published in a peer-reviewed journal synthesized several derivatives based on the structure of this compound. These derivatives were tested for their ability to inhibit tumor growth in vivo, showing significant promise in reducing tumor size compared to controls .

Case Study 2: Agricultural Field Trials
Field trials conducted with formulations containing this compound demonstrated effective pest control with lower toxicity profiles compared to conventional insecticides. The trials highlighted its potential as a safer alternative for integrated pest management strategies in sustainable agriculture .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the bromine and trifluoromethyl groups can form halogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Pyrrolidin-1-yl vs. Oxygen-Based Substituents :
    The pyrrolidine group in the target compound is electron-donating due to the nitrogen lone pair, activating the pyridine ring toward electrophilic substitution. In contrast, oxygen-based substituents (e.g., isopropoxy, benzyloxy) are less basic and may deactivate the ring via electron withdrawal (inductive effect of oxygen) .

Reactivity in Cross-Coupling Reactions

  • Heck Coupling () :
    The absence of a substituent at position 2 in 5-bromo-2-(trifluoromethyl)pyridine facilitates Pd-catalyzed coupling reactions (e.g., with acrylates). The pyrrolidine substituent in the target compound may sterically hinder such reactions, requiring optimized conditions .
  • Nucleophilic Substitution :
    The pyrrolidine group in the target compound could be introduced via SNAr (nucleophilic aromatic substitution) using cesium carbonate as a base, as demonstrated in analogs (e.g., ).

Physicochemical Properties

  • Solubility :
    The pyrrolidine group enhances water solubility relative to isopropoxy or benzyloxy analogs due to hydrogen-bonding capability.
  • Thermal Stability : Trifluoromethyl groups generally improve thermal stability, but bulky substituents (e.g., benzyloxy) may lower melting points due to disrupted crystal packing .

Biological Activity

5-Bromo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine is a novel pyridine derivative with significant potential in medicinal chemistry due to its unique structural features. This compound has garnered attention for its biological activity, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10BrF3N2. The structure includes:

  • A bromine atom at the 5-position,
  • A pyrrolidine ring at the 2-position,
  • A trifluoromethyl group at the 3-position.

These functional groups contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Halogen Bonding : The bromine and trifluoromethyl groups can form halogen bonds, enhancing binding affinity to target proteins.
  • Hydrophobic Interactions : The trifluoromethyl group increases hydrophobicity, which may improve membrane permeability and bioavailability.
  • π-π Stacking : The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, facilitating effective binding.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. For instance, it has demonstrated notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)Reference
Methicillin-resistant S. aureus (MRSA)0.13–0.255
Methicillin-susceptible S. aureus (MSSA)0.125
Staphylococcus epidermidis8

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Anticancer Properties

In addition to its antibacterial activity, there is emerging evidence regarding its anticancer properties. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways involved in cell growth and apoptosis.

Case Studies

  • Antibacterial Efficacy Study :
    A study evaluated the antibacterial properties of various pyridine derivatives, including this compound. It was found to exhibit superior activity against MRSA compared to traditional antibiotics like vancomycin, suggesting its potential as a novel therapeutic agent in treating resistant infections .
  • Mechanistic Insights :
    Research focusing on the mechanistic aspects of this compound revealed that its interaction with bacterial ribosomes could disrupt protein synthesis, leading to bacterial cell death . This highlights its dual role as both a bacteriostatic and bactericidal agent.

Q & A

Basic: What synthetic strategies are recommended for the preparation of 5-Bromo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine?

Methodological Answer:
The compound can be synthesized via sequential functionalization of a pyridine scaffold. A typical approach involves:

Bromination : Introduce bromine at the 5-position using electrophilic brominating agents (e.g., NBS or Br₂ with Lewis acids like FeCl₃) under controlled temperature (0–25°C) to avoid over-bromination .

Pyrrolidine Substitution : React 5-bromo-2-chloropyridine derivatives with pyrrolidine under nucleophilic aromatic substitution (SNAr) conditions (e.g., DMF, 80–100°C, 12–24 hours) .

Trifluoromethylation : Install the trifluoromethyl group via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura coupling using CF₃-containing reagents) or direct fluorination of methyl precursors .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, hexane/EtOAc).

Advanced: How can conflicting reports on the regioselectivity of electrophilic substitution in this compound be resolved?

Methodological Answer:
Conflicting regioselectivity arises due to competing electronic effects from the trifluoromethyl (electron-withdrawing) and pyrrolidine (electron-donating) groups. To resolve this:

Computational Modeling : Perform DFT calculations (e.g., using Gaussian or ORCA) to map electron density and predict reactive sites .

Isotopic Labeling : Use deuterated or ¹³C-labeled analogs to track substitution patterns via NMR .

Controlled Experiments : Systematically vary reaction conditions (temperature, solvent polarity, catalyst) and analyze products using LC-MS/MS .
Example : In nitration reactions, the trifluoromethyl group may direct electrophiles to the 4-position, while pyrrolidine directs to the 6-position. Kinetic studies under varying acidity can clarify dominant pathways .

Basic: What analytical techniques are most effective for characterizing purity and structure?

Methodological Answer:

NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns and pyrrolidine ring integrity. 19F NMR quantifies trifluoromethyl group integrity .

Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) to verify molecular weight and detect impurities.

Elemental Analysis : Validate C, H, N, and Br content (±0.3% deviation) .

HPLC : Use a C18 column (MeCN/H₂O mobile phase) with UV detection at 254 nm to assess purity (>98%) .

Advanced: How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

Accelerated Stability Studies :

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Sample aliquots at 0, 24, 48, and 72 hours for HPLC analysis .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .

Light Sensitivity : Expose to UV (365 nm) and visible light, monitoring degradation via UV-Vis spectroscopy .

Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf life under standard storage conditions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification .

Ventilation : Ensure adequate airflow to avoid inhalation of brominated or fluorinated vapors .

Spill Management : Neutralize spills with activated charcoal or vermiculite, and dispose as hazardous waste .

First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can computational tools predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

DFT Calculations : Optimize molecular geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites .

Molecular Docking : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄ in Suzuki-Miyaura coupling) to predict coupling efficiency .

Solvent Effects : Use COSMO-RS models to evaluate solvent polarity’s impact on reaction rates .
Case Study : Predict whether the bromine or trifluoromethyl group is more reactive in Stille couplings by comparing bond dissociation energies (BDEs) .

Basic: What role do the bromine and trifluoromethyl groups play in directing further functionalization?

Methodological Answer:

Bromine : Acts as a leaving group in cross-coupling reactions (e.g., Suzuki, Heck) and directs electrophiles to ortho/para positions via resonance .

Trifluoromethyl : Electron-withdrawing effect deactivates the pyridine ring, reducing electrophilic substitution but stabilizing intermediates in nucleophilic reactions .
Experimental Design : Use Hammett plots to quantify substituent effects on reaction rates .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

2D NMR Techniques : Employ HSQC, HMBC, and NOESY to assign overlapping signals and confirm spatial proximity of protons .

Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in pyrrolidine) causing signal broadening .

X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

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